4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

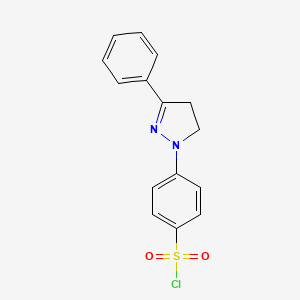

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a benzenesulfonyl chloride group attached to a pyrazoline ring, which is further substituted with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- typically involves the reaction of benzenesulfonyl chloride with a suitable pyrazoline derivative. One common method includes the reaction of benzenesulfonyl chloride with 4,5-dihydro-3-phenyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The pyrazoline ring can undergo oxidation to form pyrazole derivatives or reduction to form hydropyrazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: Pyrazole and hydropyrazole derivatives

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride, exhibit significant anticancer properties. A study highlighted the synthesis of novel sulfonamides that showed promising results against human liver cancer cells. These compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .

2. Antibacterial Properties

The compound has been investigated for its antibacterial activity against various pathogens. Sulfonamides are traditionally known for their broad-spectrum antibacterial effects, and derivatives like this compound may enhance this activity through structural modifications that improve binding affinity to bacterial targets .

3. Enzyme Inhibition

Sulfonamides have been studied as enzyme inhibitors. For instance, compounds similar to this compound have shown potential as inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of Alzheimer's disease and diabetes, respectively .

Synthetic Applications

1. Building Blocks in Organic Synthesis

The sulfonamide moiety is a versatile functional group that can be used as a building block in organic synthesis. The reactivity of the sulfonyl chloride allows for the formation of various derivatives through nucleophilic substitution reactions. This property is beneficial in synthesizing complex heterocyclic compounds that possess significant biological activities .

2. Heterocyclic Compound Synthesis

The compound can serve as a precursor for synthesizing various heterocycles. Its ability to participate in cyclization reactions makes it valuable in developing new compounds with diverse pharmacological profiles .

Case Studies

Case Study 1: Anticancer Evaluation

A study synthesized several sulfonamide derivatives and evaluated their anticancer activities against liver cancer cell lines. The results demonstrated that modifications to the pyrazole ring enhanced the efficacy of the compounds, suggesting a structure–activity relationship that could be exploited for drug design .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibitory potential of sulfonamide derivatives, including those based on this compound. The findings indicated promising inhibitory effects on α-glucosidase and acetylcholinesterase, highlighting the compound's therapeutic potential in managing metabolic disorders .

Wirkmechanismus

The mechanism of action of benzenesulfonyl chloride, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes . The pyrazoline ring may also interact with various receptors or enzymes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzenesulfonyl chloride, 4-(1H-pyrazol-1-yl)-

- Benzenesulfonyl chloride, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-

Uniqueness

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the 4,5-dihydro-3-phenyl-1H-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonyl chlorides and pyrazoline derivatives, making it a valuable compound for various applications .

Biologische Aktivität

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a compound that belongs to the class of sulfonamides and pyrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.76 g/mol. The presence of both sulfonamide and pyrazole moieties contributes to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.76 g/mol |

| IUPAC Name | 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonyl chloride |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, which are implicated in tumor progression and metastasis. In vitro studies indicate that it exhibits IC50 values ranging from 53.5 to 923 nM against these isoenzymes .

- Anticancer Activity : Case studies highlight its potential as an anticancer agent. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity and Selectivity

Recent research has focused on evaluating the cytotoxic effects of this compound in comparison to other pyrazole derivatives. Notably, compounds containing a sulfonamide group have shown enhanced selectivity towards cancer cells over normal cells.

Table: Cytotoxicity Data of Related Compounds

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | 150 | 10 |

| 4-(5-chloro-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl)benzenesulfonamide | 75 | 15 |

| Celecoxib | 200 | 8 |

The selectivity index indicates that the tested compound exhibits a higher preference for targeting cancer cells compared to normal cells, making it a promising candidate for further development as an anticancer drug .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies : A study evaluated a series of pyrazole derivatives, including sulfonamides, for their anticancer activity against human breast cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition at low concentrations .

- Carbonic Anhydrase Inhibition : Another study focused on the inhibition profiles of sulfonamide-containing pyrazoles against hCA IX and XII isoenzymes. The results showed that these compounds could effectively inhibit these enzymes at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

Eigenschaften

IUPAC Name |

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c16-21(19,20)14-8-6-13(7-9-14)18-11-10-15(17-18)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWUENGGJVOXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194373 | |

| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41479-13-4 | |

| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041479134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.